![molecular formula C5H6N2O2S B112318 5-Amino-3-methylisothiazole-4-carboxylic acid CAS No. 22131-51-7](/img/structure/B112318.png)
5-Amino-3-methylisothiazole-4-carboxylic acid
Overview
Description
5-Amino-3-methylisothiazole-4-carboxylic acid is a chemical compound with the molecular formula C5H6N2O2S .
Molecular Structure Analysis
The molecular weight of 5-Amino-3-methylisothiazole-4-carboxylic acid is 159.19 . The IUPAC name is 5-amino-3-methyl-1H-1lambda3-isothiazole-4-carboxylic acid . The InChI code is 1S/C5H7N2O2S/c1-2-3 (5 (8)9)4 (6)10-7-2/h10H,6H2,1H3, (H,8,9) .Chemical Reactions Analysis
5-Amino-3-methylisothiazole-4-carboxylic acid can be used in the synthesis of a new class of bioactive peptides .Physical And Chemical Properties Analysis
5-Amino-3-methylisothiazole-4-carboxylic acid is a beige solid . The storage temperature is room temperature .Scientific Research Applications
Peptide Synthesis
AMIA has been explored as a novel unnatural amino acid in the solid-phase synthesis of α/β-mixed peptides . These hybrid peptides, consisting of both α and β-amino acids, show great promise as peptidomimetics, potentially serving as therapeutic agents. The incorporation of AMIA into peptide chains could lead to the development of new bioactive peptides with various biological activities.
Therapeutic Agent Development
Isoxazoles, the class of compounds to which AMIA belongs, have been tested for their anticancer, anti-inflammatory, and antibacterial activities . The bifunctional nature of AMIA, containing both an amino and carboxylic group, makes it a valuable compound in the development of new therapeutic agents with increased potency and lower toxicity.
Pharmacological Studies
AMIA serves as a precursor for pharmacological studies, particularly in the synthesis of MMP12 inhibitors and Aurora kinase inhibitors . These inhibitors are crucial in the study of cancer and other diseases where these enzymes play a significant role.
Anticancer Research
The derivatives of isothiazole compounds, like AMIA, have been investigated for their antiproliferative activity towards human leukemia cells . This suggests that AMIA could be a key compound in the synthesis of new anticancer agents.
Proteomics Research
AMIA is used in proteomics research due to its unique structure and properties. It can be utilized in the study of protein structure and function, as well as in the identification of novel protein interactions .
Chemical Synthesis Studies
AMIA may be used in chemical synthesis studies to develop novel classes of compounds. Its unique structure allows for the exploration of new synthetic pathways and the creation of compounds with potential industrial and pharmaceutical applications .
Bioactive Peptide Synthesis
The application of AMIA in the synthesis of bioactive peptides is a significant area of research. These peptides could have a range of biological activities and potential uses in therapeutic treatments .
Drug Discovery
The isoxazole moiety present in AMIA is part of many FDA and EMA-approved drugs . Research into AMIA’s applications could contribute to the discovery of new drugs with isoxazole components, offering benefits such as enhanced efficacy and reduced side effects.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It has been noted that the amino group of this compound and its derivatives remains nonreactive in reactions with acyl- and alkyl donors . This suggests that the compound may interact with its targets in a unique manner, potentially through non-covalent interactions.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or modification pathways.
Result of Action
It has been suggested that this compound may have various biological activities , indicating that it could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
5-amino-3-methyl-1,2-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBUEVXOULPURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176660 | |
Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836038 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Amino-3-methylisothiazole-4-carboxylic acid | |
CAS RN |
22131-51-7 | |
Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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